molecular formula C15H19ClO4 B14670747 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid

Katalognummer: B14670747
Molekulargewicht: 298.76 g/mol
InChI-Schlüssel: FVABNAXZKGOJTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a pentoxy chain, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid typically involves the reaction of 4-chlorophenylpentanol with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylbutyric acid
  • 4-Chlorophenylvaleric acid

Uniqueness

4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentoxy chain and oxobutanoic acid moiety differentiate it from other chlorophenyl derivatives, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H19ClO4

Molekulargewicht

298.76 g/mol

IUPAC-Name

4-[1-(4-chlorophenyl)pentoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H19ClO4/c1-2-3-4-13(11-5-7-12(16)8-6-11)20-15(19)10-9-14(17)18/h5-8,13H,2-4,9-10H2,1H3,(H,17,18)

InChI-Schlüssel

FVABNAXZKGOJTK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.